The Chemical Structure and Synthetic Utility of Azocane-1-Carbonyl Chloride: A Technical Guide for Medicinal Chemistry
The Chemical Structure and Synthetic Utility of Azocane-1-Carbonyl Chloride: A Technical Guide for Medicinal Chemistry
Executive Summary
Azocane-1-carbonyl chloride (CAS: 1508537-55-0) is a highly specialized, reactive electrophilic building block utilized extensively in medicinal chemistry and rational drug design[1]. Structurally characterized as a carbamoyl chloride derived from an eight-membered saturated nitrogen heterocycle, this reagent serves as a critical intermediate for appending the azocane moiety onto complex molecular scaffolds[1]. This technical whitepaper details the structural properties, mechanistic synthesis, and validated experimental protocols for utilizing azocane-1-carbonyl chloride in the development of novel therapeutics.
Structural and Physicochemical Profiling
The chemical architecture of azocane-1-carbonyl chloride consists of two defining features:
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The Azocane Ring: A fully saturated, eight-membered nitrogen-containing heterocycle. In drug design, medium-sized rings like azocane are highly valued for their unique conformational flexibility and steric bulk, which can effectively probe the binding pockets of target proteins (e.g., kinases and GPCRs).
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The Carbonyl Chloride Moiety: Also known as a chloroformamide or carbamoyl chloride group, this functional group is attached directly to the nitrogen atom of the azocane ring (position 1).
While it functions similarly to a standard acyl chloride, the presence of the adjacent nitrogen atom allows for resonance electron donation into the carbonyl group. This slightly attenuates its electrophilicity compared to aliphatic acyl chlorides, yet it remains a highly reactive species capable of forming robust amide or ester linkages[1].
Quantitative Data Summary
| Property | Value |
| IUPAC Name | Azocane-1-carbonyl chloride |
| CAS Registry Number | 1508537-55-0[1] |
| Molecular Formula | C8H14ClNO[2] |
| Molecular Weight | 175.66 g/mol [2] |
| SMILES | ClC(=O)N1CCCCCCC1[2] |
| InChI Key | VREQKLXCRIQJRB-UHFFFAOYSA-N[2] |
| Storage Conditions | 2-8°C, Inert Atmosphere (Argon/N2)[1] |
Mechanistic Synthesis & Reactivity
The synthesis of azocane-1-carbonyl chloride relies on the conversion of the secondary amine (azocane) into its corresponding carbamoyl chloride[3]. Classically, this transformation is achieved using phosgene (COCl₂). However, due to the extreme toxicity and handling hazards of phosgene gas, modern synthetic protocols utilize triphosgene (bis(trichloromethyl) carbonate) as a safer, solid-state equivalent[3].
The reaction proceeds via the nucleophilic attack of the azocane nitrogen lone pair onto the highly electrophilic carbonyl carbon of the phosgene equivalent, followed by the expulsion of a chloride leaving group[3].
Mechanistic pathway for the synthesis and application of azocane-1-carbonyl chloride.
Reactivity Profile
Once synthesized, azocane-1-carbonyl chloride acts as a potent electrophile. When introduced to a nucleophile (such as a primary/secondary amine or an alcohol) in the presence of a non-nucleophilic base, it undergoes nucleophilic acyl substitution . This fundamental transformation is central to the construction of biologically active molecules, allowing researchers to functionalize various scaffolds with the azocane moiety[1].
Experimental Protocols
As a Senior Application Scientist, I emphasize that the success of these protocols hinges on strict adherence to anhydrous conditions. Carbamoyl chlorides are highly sensitive to moisture; exposure to water leads to rapid hydrolysis, forming an unstable carbamic acid that spontaneously decarboxylates (releasing CO₂) to regenerate the starting azocane amine[1].
Protocol A: De Novo Synthesis of Azocane-1-Carbonyl Chloride
Note: Triphosgene generates phosgene gas in situ. All operations must be conducted in a well-ventilated fume hood with appropriate safety monitoring.
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System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Flush the system continuously with dry Argon or Nitrogen.
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Reagent Solubilization: Dissolve triphosgene (0.35 equivalents) in anhydrous Dichloromethane (DCM) (approx. 0.2 M concentration).
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Causality: 1 mole of triphosgene generates 3 moles of phosgene. Using 0.35 eq ensures a slight stoichiometric excess (1.05 eq of reactive phosgene) to drive the reaction to completion without leaving dangerous amounts of unreacted phosgene.
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Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath.
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Amine Addition: Prepare a solution of azocane (1.0 eq) and triethylamine (Et₃N) (2.0 eq) in anhydrous DCM. Add this solution dropwise to the triphosgene mixture over 30 minutes.
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Causality: Dropwise addition at 0 °C controls the highly exothermic nature of the reaction and prevents the formation of symmetrical urea byproducts (which occur if excess azocane reacts with the newly formed carbamoyl chloride).
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Reaction Maturation: Allow the reaction to stir for 2 hours, gradually warming to room temperature. Monitor via TLC (using a non-nucleophilic stain) or GC-MS.
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Workup: Quench the reaction carefully with ice-cold saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with cold brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude azocane-1-carbonyl chloride should be used immediately or stored under argon at 2-8°C[1].
Step-by-step experimental workflow for the synthesis of azocane-1-carbonyl chloride.
Protocol B: Amide Coupling via Azocane-1-Carbonyl Chloride
To append the azocane moiety to a target drug scaffold containing a primary or secondary amine:
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Dissolution: Dissolve the target amine (1.0 eq) in anhydrous DCM or Tetrahydrofuran (THF).
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Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution.
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Causality: DIPEA acts as an acid scavenger to neutralize the HCl byproduct generated during the coupling, preventing the protonation of the nucleophilic amine.
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Electrophile Introduction: Add azocane-1-carbonyl chloride (1.2 eq) to the mixture at 0 °C.
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Coupling: Stir the reaction at room temperature for 4–12 hours. Monitor conversion via LC-MS.
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Purification: Dilute with EtOAc, wash with 1M HCl, saturated NaHCO₃, and brine. Purify the resulting urea derivative via flash column chromatography.
Conclusion
Azocane-1-carbonyl chloride represents a highly versatile, structurally unique building block for medicinal chemists. By leveraging its robust reactivity profile under strictly anhydrous conditions, researchers can efficiently integrate the eight-membered azocane ring into novel molecular entities, thereby expanding the chemical space available for structure-activity relationship (SAR) optimization.
References
- Benchchem. "Azocane-1-carbonyl chloride|CAS 1508537-55-0".
- Molport. "azocane-1-carbonyl chloride | 1508537-55-0 | Buy Now".
- Benchchem. "Azocane-1-carbonyl chloride|CAS 1508537-55-0" (Synthesis Methodology).
